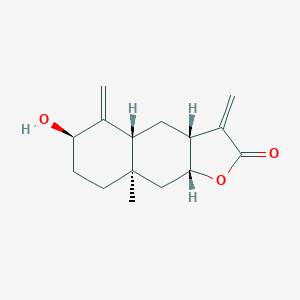![molecular formula C18H14N4O7S B098137 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid CAS No. 15347-52-1](/img/structure/B98137.png)
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid is a complex organic compound known for its unique chemical properties and applications. It is characterized by the presence of a dinitrophenyl group, an aniline group, and a benzenesulphonic acid group. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid typically involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of a base, followed by sulfonation. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures (around 50-70°C).
Solvent: Common solvents used include acetone and aqueous sodium bicarbonate.
Catalysts: No specific catalysts are required, but the presence of a base like sodium bicarbonate facilitates the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with controlled temperature and pH conditions to ensure high yield and purity. The process may include:
Reactors: Use of stainless steel reactors to withstand the corrosive nature of the reactants.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with amino groups in proteins and peptides. The dinitrophenyl group acts as an electrophile, forming stable covalent bonds with nucleophilic amino groups. This interaction can inhibit enzyme activities or alter protein functions, making it useful in various biochemical assays.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide:
Uniqueness: 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its sulfonic acid group enhances its solubility in water, making it more versatile compared to other dinitrophenyl derivatives.
Properties
CAS No. |
15347-52-1 |
|---|---|
Molecular Formula |
C18H14N4O7S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O7S/c23-21(24)14-7-9-15(17(11-14)22(25)26)20-13-6-8-16(18(10-13)30(27,28)29)19-12-4-2-1-3-5-12/h1-11,19-20H,(H,27,28,29) |
InChI Key |
OMOSYYVYEGXVHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
| 6373-74-6 15347-52-1 |
|
Related CAS |
6373-74-6 (hydrochloride salt) |
Synonyms |
2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid monosodium salt 5-((2,4-dinitrophenyl)amino)-2-(phenylamino)benzenesulfonic acid monosodium salt Acid Fast Yellow AG Acid Fast Yellow E5R C.I. Acid Orange 3 CI acid orange 3 CI acid orange 3 sodium salt sodium 4-(2,4-dinitroanilino)diphenylamine-2-sulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)
